2-(4-Ethylpiperazin-1-yl)-4-(4-(4-ethylpiperazin-1-yl)phenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine is a novel compound synthesized and investigated for its pharmacological activities. [] While its specific source and classification are not explicitly mentioned in the provided literature, its structural features and reported activity suggest it belongs to a class of compounds with potential central nervous system activity.
Mechanism of Action
Although a specific mechanism of action for 2-(4-Ethylpiperazin-1-yl)-4-(4-(4-ethylpiperazin-1-yl)phenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine is not described, its reported pharmacological activity suggests a potential interaction with dopamine receptors in the brain. [] Further studies are required to fully elucidate its mechanism of action.
Applications
The available literature focuses primarily on the potential therapeutic applications of 2-(4-Ethylpiperazin-1-yl)-4-(4-(4-ethylpiperazin-1-yl)phenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine, particularly as an antipsychotic agent. [] Information regarding its non-medicinal applications, such as in material science or as a synthetic intermediate, is absent from the provided dataset.
Compound Description: AD-5423 is a novel antipsychotic drug candidate []. It exhibits antidopaminergic effects, suppressing dopamine-induced hyperactivity and antagonizing the effects of apomorphine and methamphetamine in rat studies []. AD-5423 also demonstrates antipsychotic efficacy with sustained effects during repeated treatment and a potentially lower risk of tardive dyskinesia and malignant syndrome compared to haloperidol [].
Relevance: AD-5423 shares a core structure with the target compound, both featuring a central cycloocta[b]pyridine ring system substituted with a 4-ethylpiperazinyl group at the 2-position []. The primary structural difference lies in the substituent at the 4-position of the cycloocta[b]pyridine ring, where AD-5423 carries a fluorophenyl group, whereas the target compound has a 4-(4-ethylpiperazin-1-yl)phenyl substituent. This close structural similarity suggests that these compounds may share similar pharmacological profiles and mechanisms of action.
Reference:
[1] Shibata, K., et al. "Comparative study of 2-(4-ethyl-1-piperazinyl)-4-(fluorophenyl)-5,6,7,8,9, 10-hexahydrocycloocta[b]pyridine (AD-5423) and haloperidol for their pharmacological activities related to antipsychotic efficacy and/or adverse side-effects." Journal of Pharmacology and Experimental Therapeutics 251.1 (1989): 141-151.
Haloperidol
Relevance: While haloperidol doesn't share a direct structural resemblance to the target compound, it serves as a critical comparator in the pharmacological evaluation of AD-5423 []. The study by Shibata et al. [] highlights AD-5423's potentially improved side effect profile compared to haloperidol, particularly concerning the development of tardive dyskinesia and malignant syndrome. This comparison underscores the relevance of investigating novel cycloocta[b]pyridine derivatives, such as the target compound, as potential antipsychotics with enhanced therapeutic indices.
Reference:
[1] Shibata, K., et al. "Comparative study of 2-(4-ethyl-1-piperazinyl)-4-(fluorophenyl)-5,6,7,8,9, 10-hexahydrocycloocta[b]pyridine (AD-5423) and haloperidol for their pharmacological activities related to antipsychotic efficacy and/or adverse side-effects." Journal of Pharmacology and Experimental Therapeutics 251.1 (1989): 141-151.
3-Chloro-4-(4-ethylpiperazin-1-yl)aniline
Compound Description: This compound, with the molecular formula C12H20ClN3O, is reported in a crystallographic study detailing its structure as a monohydrate []. The publication primarily focuses on the crystallographic parameters and molecular packing of this compound, without explicitly discussing its biological activities.
Reference:
[3] A. Katrusiak, J. Grochowski. "Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O." Zeitschrift für Kristallographie - New Crystal Structures 224 (2009): 149-150.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.